N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
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Description
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and has been studied extensively for its biological and chemical properties.
Scientific Research Applications
Ni-Catalyzed Cross-Electrophile Coupling
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide: has been investigated for its role in Ni-catalyzed cross-electrophile coupling reactions. In this context, it serves as a valuable substrate for forging Csp2–Csp3 bonds. Researchers have developed a strategy that involves in situ halogenation/reductive coupling of alcohols with aryl halides, facilitated by the combination of 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) and tetrabutylammonium bromide (TBAB). This method allows rapid transformation of various alcohols to their corresponding bromides, enabling efficient arylation without the need for pre-preparation of alkyl halides .
Pesticidal Properties
The compound has shown promise as a pesticidal agent. Bioassay results indicate favorable insecticidal potential, particularly against pests such as the oriental armyworm and diamondback moth. Further studies are needed to explore its efficacy and safety in pest control .
Functionalization of Diols and Polyols
The mild and kinetically rapid bromination process associated with this compound demonstrates good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols. This property makes it suitable for selective functionalization of diols and polyols without laborious protecting/deprotecting operations .
Carbonyl Compounds and Natural Alcohols
Researchers have successfully employed this compound for the arylation of carbohydrates, drug compounds, and naturally occurring alcohols. Its practicality extends to a wide range of substrates, making it a versatile reagent in synthetic chemistry .
properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-3-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-8-5-4-7-11(12)2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRPNQQGYRTOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide |
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